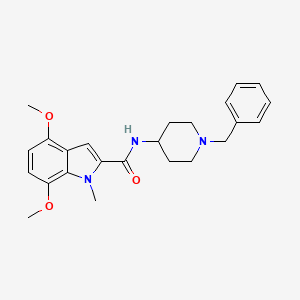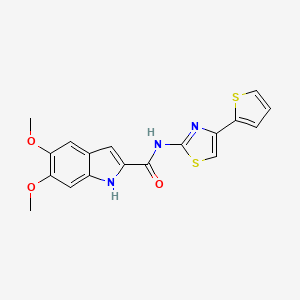
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and an indole moiety substituted with methoxy groups
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The piperidine ring and indole moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds such as:
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound has a similar piperidine structure but differs in the functional groups attached to the indole ring.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound contains a sulfanyl group instead of methoxy groups, leading to different chemical properties and biological activities.
N-(1-benzylpiperidin-4-yl)-arylacetamides: These compounds are structurally related but have different substituents on the aryl ring, affecting their receptor binding and pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-20(15-19-21(29-2)9-10-22(30-3)23(19)26)24(28)25-18-11-13-27(14-12-18)16-17-7-5-4-6-8-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,28) |
InChI Key |
NQPRODYJVJZPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10984823.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B10984829.png)

![4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10984838.png)
![N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B10984839.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10984844.png)
![N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10984848.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10984850.png)

![1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10984882.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984883.png)

![N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B10984893.png)
![Methyl 2-{[3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10984894.png)
